3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid
Overview
Description
3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid is a compound that features an imidazole ring, a sulfanyl group, and a propanoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and involves proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The imidazole ring is a key component in many biologically active molecules, making this compound useful in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The sulfanyl group can undergo redox reactions, contributing to the compound’s biological activity. The propanoic acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid is unique due to the presence of both the sulfanyl group and the propanoic acid moiety, which are not commonly found together in similar compounds. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)-2-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c9-6(10)5(11)1-4-2-7-3-8-4/h2-3,5,11H,1H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOMEKQNVWAHBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985992 | |
Record name | 3-(1H-Imidazol-5-yl)-2-sulfanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30985992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67047-27-2 | |
Record name | 2-Mercapto-3-(5-imidazolyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067047272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1H-Imidazol-5-yl)-2-sulfanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30985992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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